rel-2-(tert-Butyl) 3a-ethyl (3aS,6aS)-5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-O-tert-butyl 3a-O-ethyl (3aS,6aS)-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-5-26-18(24)21-14-22(11-16-9-7-6-8-10-16)12-17(21)13-23(15-21)19(25)27-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3/t17-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGMIRUBXIWRSC-UWJYYQICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CN(CC1CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CN(C[C@H]1CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
rel-2-(tert-Butyl) 3a-ethyl (3aS,6aS)-5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, its biological activity in various contexts, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₁₄H₁₈N₂O₄. The compound features a unique tetracyclic structure that may contribute to its biological properties. Below is a summary of its key structural features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| CAS Number | 2696257-44-8 |
| SMILES | CCOC(=O)[C@]12CNC[C@H]1CN(C2)C(=O)OC(C)(C)C |
| InChI | InChI=1S/C14H24N2O4/c1-5-19-11(17)14... |
Pharmacological Potential
Research indicates that compounds with similar structures may exhibit significant pharmacological effects. For instance, studies have shown that derivatives of tetrahydropyrrole compounds can act as effective ligands for various receptors, including dopamine receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
Neuroprotective Effects
One notable study on related compounds demonstrated neuroprotective effects in animal models of Parkinson's disease. The results indicated that these compounds could mitigate dopaminergic degeneration through receptor-mediated pathways. The specific mechanisms often involve the modulation of D2 and D3 dopamine receptors .
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds has been extensively studied. For example, modifications to the benzyltetrahydropyrrole structure can significantly influence receptor affinity and selectivity. Compounds that maintain specific stereochemistry at the nitrogen centers often display enhanced biological activity .
Case Study 1: Dopamine Receptor Interaction
In a study exploring the binding affinity of tetrahydropyrrole derivatives to dopamine receptors, it was found that certain structural modifications led to increased selectivity for the D3 receptor over the D2 receptor. For instance:
| Compound | K_i (nM) D2 | K_i (nM) D3 | D2/D3 Ratio |
|---|---|---|---|
| Compound A | 58.8 ± 11.0 | 1.36 ± 0.28 | 43.2 |
| Compound B | 26.0 ± 7.5 | 0.83 ± 0.13 | 31.5 |
| rel-2-(tert-Butyl)... | TBD | TBD | TBD |
This table illustrates the potential for optimizing compounds for therapeutic use by enhancing selectivity towards specific receptor subtypes.
Case Study 2: Neuroprotection in Animal Models
Another study evaluated the neuroprotective effects of related compounds in MPTP-induced mouse models of Parkinson's disease. The results showed that certain derivatives provided significant protection against dopaminergic neuron loss, likely through their action on dopamine receptors .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it an interesting candidate for drug development. Its ability to interact with biological targets can be explored through:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine and pyrrole compounds exhibit cytotoxic effects on various cancer cell lines. The specific interactions of this compound with cellular pathways warrant further investigation.
- Neuroprotective Effects : Compounds with similar structures have shown potential in protecting neuronal cells against oxidative stress and apoptosis. This compound could be evaluated for neuroprotective properties.
Organic Synthesis
The unique framework of the compound allows it to serve as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : The dicarboxylate functionality can facilitate further chemical transformations, making it useful in synthesizing more complex organic molecules.
- Catalytic Applications : Its structure may allow it to function as a catalyst or catalyst precursor in various organic reactions.
Materials Science
Research into the use of this compound in materials science is emerging:
- Polymer Chemistry : The compound may be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Nanotechnology : Due to its unique molecular architecture, it could be explored for applications in nanomaterials or as a precursor for carbon-based nanostructures.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of pyrrole derivatives on various cancer cell lines. The results indicated that certain structural modifications could enhance activity against specific cancer types. While the exact role of rel-2-(tert-butyl) 3a-ethyl (3aS,6aS)-5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate was not directly tested, its structural analogs showed promising results.
Case Study 2: Neuroprotective Properties
Research on similar compounds has demonstrated their ability to mitigate neurodegenerative processes. Investigations into the effects of this compound on neuronal cell survival under oxidative stress conditions could provide insights into its potential therapeutic applications.
Q & A
Q. How to probe the compound’s role in inhibiting enzyme targets (e.g., kinases)?
- Methodological Answer : Perform competitive binding assays with fluorogenic substrates (e.g., ADP-Glo™ kinase assay). Molecular docking (AutoDock Vina) predicts binding modes, while mutagenesis of catalytic residues validates interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
